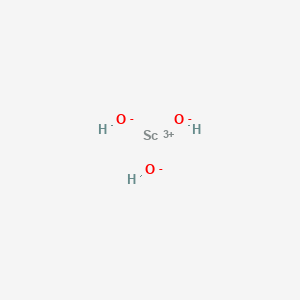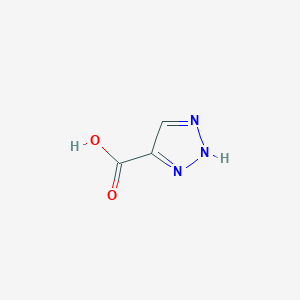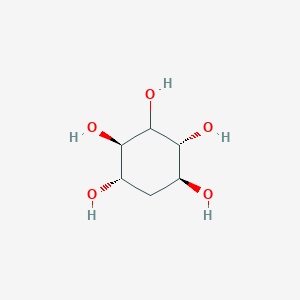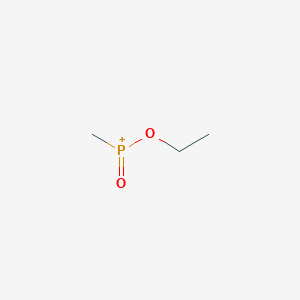
Scandium hydroxide
描述
Scandium hydroxide is an inorganic compound with the chemical formula Sc(OH)₃. It is the trivalent hydroxide of scandium and is known for its amphoteric nature, meaning it can react with both acids and bases. This compound is slightly soluble in water, and its saturated solution has a pH of approximately 7.85 .
准备方法
Synthetic Routes and Reaction Conditions: Scandium hydroxide can be synthesized by reacting scandium salts with alkali hydroxides. For example, scandium chloride (ScCl₃) can be reacted with sodium hydroxide (NaOH) to produce this compound and sodium chloride (NaCl) as a by-product: [ \text{ScCl}_3 + 3 \text{NaOH} \rightarrow \text{Sc(OH)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through solvent extraction and precipitation methods. Scandium is typically extracted from ores or industrial waste products, such as red mud from aluminum production. The extracted scandium is then precipitated as this compound by adjusting the pH of the solution .
Types of Reactions:
Oxidation: this compound can be oxidized to form scandium oxide (Sc₂O₃). [ 2 \text{Sc(OH)}_3 \rightarrow \text{Sc}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Reduction: this compound can be reduced to scandium metal under specific conditions, although this reaction is less common.
Substitution: this compound can undergo substitution reactions with acids to form scandium salts. [ \text{Sc(OH)}_3 + 3 \text{HCl} \rightarrow \text{ScCl}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products:
- Scandium oxide (Sc₂O₃)
- Scandium chloride (ScCl₃)
- Scandium sulfate (Sc₂(SO₄)₃)
科学研究应用
Scandium hydroxide has a wide range of applications in scientific research and industry:
- Chemistry: Used as a precursor for the synthesis of other scandium compounds, such as scandium oxide and scandium fluoride.
- Biology: Investigated for its potential use in biological systems due to its low toxicity and unique chemical properties .
- Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
- Industry: Utilized in the production of high-strength aluminum-scandium alloys, which are used in aerospace and automotive industries .
作用机制
The mechanism of action of scandium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can modulate ribosomal function, potentially affecting protein synthesis. Additionally, its amphoteric nature allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications .
相似化合物的比较
- Yttrium hydroxide (Y(OH)₃)
- Lutetium hydroxide (Lu(OH)₃)
- Aluminum hydroxide (Al(OH)₃)
Scandium hydroxide’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its counterparts.
属性
IUPAC Name |
scandium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sc/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWUWOODZHKKW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17674-34-9 | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17674-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017674349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















